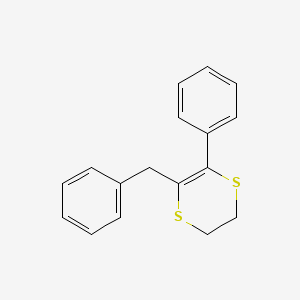
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- is a heterocyclic compound containing sulfur atoms It is part of the dithiin family, which are known for their unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- typically involves the use of organolithium reagents. One common method involves the reaction of a suitable precursor with an organolithium compound to form the desired dithiin structure. For example, the O-protected (5,6-dihydro-1,4-dithiin-2-yl)methanol can be prepared from methyl pyruvate and further functionalized to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin ring to a more reduced form.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more reduced dithiin derivatives.
Aplicaciones Científicas De Investigación
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- involves its interaction with various molecular targets. The sulfur atoms in the dithiin ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic research .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and acyl anion equivalents.
1,4-Dithianes: Similar to 1,4-dithiins, these compounds are used in organic synthesis for constructing complex molecular architectures.
Uniqueness
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of both phenyl and phenylmethyl groups. This gives it distinct chemical properties and reactivity compared to other dithiin and dithiane compounds .
Propiedades
Número CAS |
59177-01-4 |
|---|---|
Fórmula molecular |
C17H16S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
5-benzyl-6-phenyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C17H16S2/c1-3-7-14(8-4-1)13-16-17(19-12-11-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clave InChI |
BIENIBZQFOKESF-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


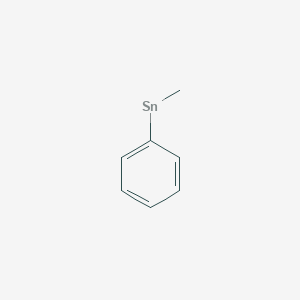
![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)
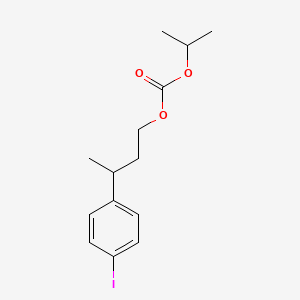
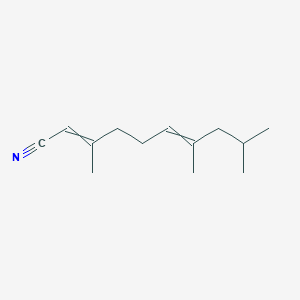
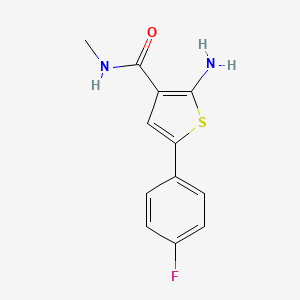
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)
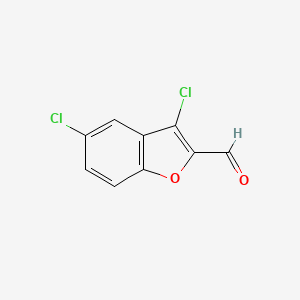
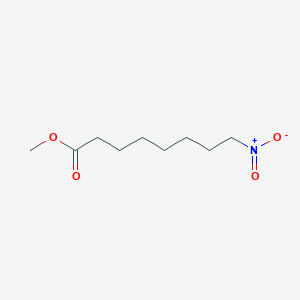
![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)
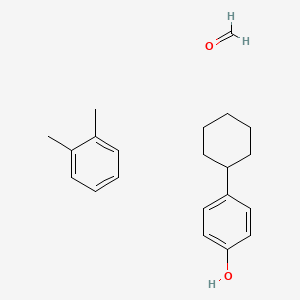
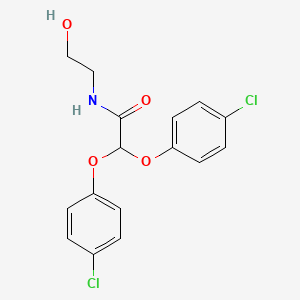
![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
